![molecular formula C22H20N2O3S B3830302 N-[4-(aminosulfonyl)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B3830302.png)
N-[4-(aminosulfonyl)phenyl]-2,2-diphenylcyclopropanecarboxamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2,2-diphenylcyclopropanecarboxamide, commonly known as DCDP, is a cyclopropane compound with potential biological applications. DCDP is a member of the family of sulfonylphenyl-containing compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of DCDP is thought to involve binding to the active site of CAIX, thereby inhibiting the enzyme's activity. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. DCDP has also been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of pH in various tissues. Additionally, DCDP has been found to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of the transcription factor NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCDP are largely dependent on its mechanism of action. By inhibiting the activity of CAIX and CAII, DCDP can lead to a decrease in the pH of the tumor microenvironment and various tissues, respectively. This can have a range of effects on cellular metabolism and signaling pathways. Additionally, by inhibiting the production of pro-inflammatory cytokines and chemokines, DCDP can reduce inflammation and potentially modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DCDP is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit the activity of CAIX and reduce the pH of the tumor microenvironment makes it a promising candidate for the treatment of various cancers. Additionally, its anti-inflammatory effects could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. However, one limitation of DCDP is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness as a therapeutic agent and require higher doses or combination therapies.
Zukünftige Richtungen
There are several potential future directions for the research and development of DCDP. One area of interest is the optimization of its chemical structure to improve its potency and selectivity for CAIX. Additionally, further studies are needed to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Other potential future directions include exploring its antimicrobial properties and investigating its effects on cellular metabolism and signaling pathways.
Wissenschaftliche Forschungsanwendungen
DCDP has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, DCDP has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a role in tumor growth and metastasis. DCDP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DCDP has demonstrated antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c23-28(26,27)19-13-11-18(12-14-19)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25)(H2,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAFNSGESUFGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



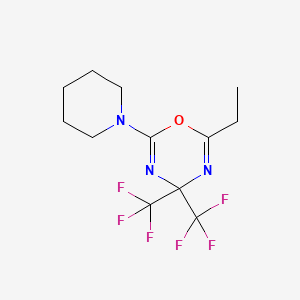

![ethyl [2,2,2-trifluoro-1-[(4-nitrophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830243.png)
![methyl 4-oxo-4-{[4-(phenyldiazenyl)phenyl]amino}butanoate](/img/structure/B3830252.png)
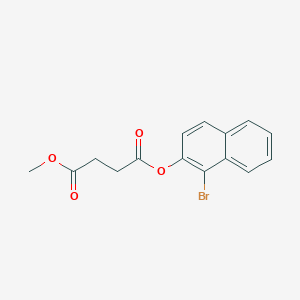
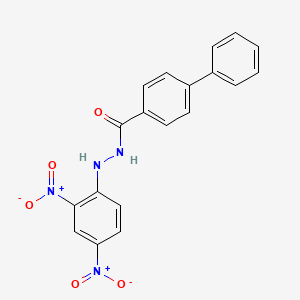
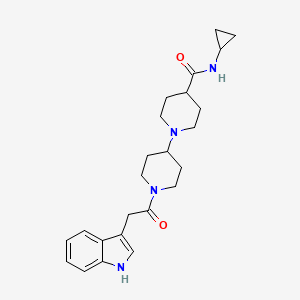
![1-(3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B3830280.png)
![methyl (2S,4S)-1-methyl-4-{[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3830286.png)
![4-methyl-6-[3-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B3830291.png)


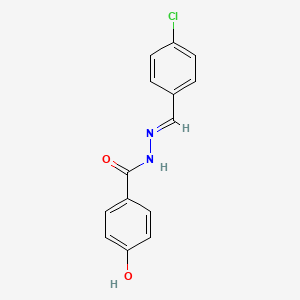
![3,5-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3830325.png)